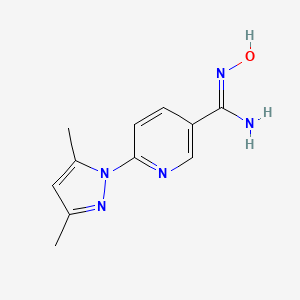
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential biological activities and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate pyridinecarboximidamide derivatives under specific conditions. One common method involves the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
Pyridinecarboximidamide derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide is unique due to its specific combination of the pyrazole and pyridinecarboximidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) |
Clave InChI |
BZGWXSZIIUZJIX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NN1C2=NC=C(C=C2)/C(=N/O)/N)C |
SMILES canónico |
CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
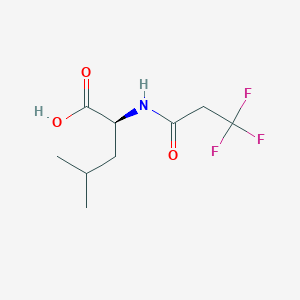

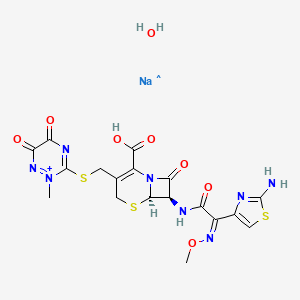


![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
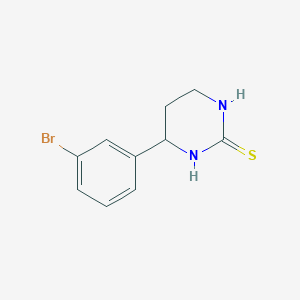
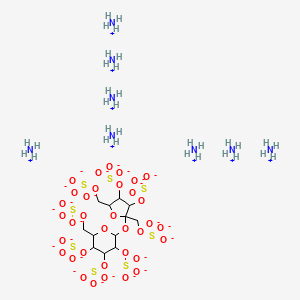
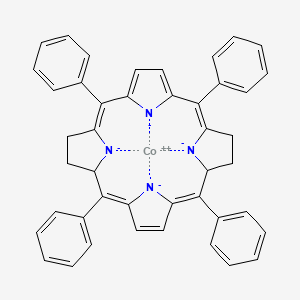
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
